1-(Difluoromethyl)-5-methyl-1,2-dihydropyridine-2-one
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Overview
Description
1-(Difluoromethyl)-5-methylpyridin-2(1H)-one is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of molecules. The presence of the pyridinone ring adds to its versatility, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 5-methylpyridin-2(1H)-one using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, with the reaction being carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1-(Difluoromethyl)-5-methylpyridin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. The use of metal-based catalysts can facilitate the difluoromethylation reaction, allowing for the large-scale production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-5-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridinones, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(Difluoromethyl)-5-methylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to enhance biological activity makes it useful in the development of bioactive molecules.
Medicine: It is used in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-5-methylpyridin-2(1H)-one exerts its effects involves the interaction of the difluoromethyl group with biological targets. The difluoromethyl group can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors, by forming strong hydrogen bonds and hydrophobic interactions. This interaction can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl pyrazole derivatives: These compounds also contain the difluoromethyl group and exhibit similar biological activities.
Difluoromethylated heterocycles: Compounds like difluoromethylated pyrimidines and pyrazoles share structural similarities and applications.
Uniqueness
1-(Difluoromethyl)-5-methylpyridin-2(1H)-one is unique due to its specific combination of the difluoromethyl group and the pyridinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-(difluoromethyl)-5-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-5-2-3-6(11)10(4-5)7(8)9/h2-4,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOUAZAKRCQYIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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